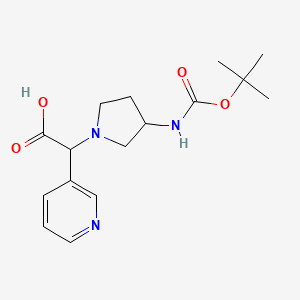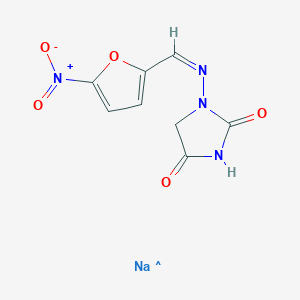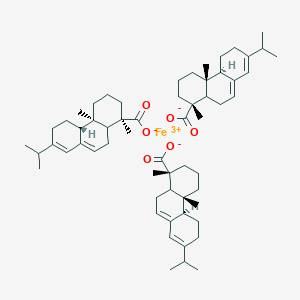
Iron triabietate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron triabietate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a coordination complex where iron is bonded to three abietate ligands. Abietate is derived from abietic acid, a naturally occurring resin acid found in rosin. The compound’s structure and properties make it a subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: Iron triabietate can be synthesized through a reaction between iron salts and abietic acid. One common method involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding abietic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the this compound complex. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product.
化学反应分析
Types of Reactions: Iron triabietate undergoes various chemical reactions, including:
Oxidation: The iron center in the compound can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can convert iron(III) to iron(II), altering the compound’s properties.
Substitution: Ligands in the this compound complex can be substituted with other ligands, resulting in new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH of the reaction medium.
Major Products Formed:
Oxidation: Oxidized forms of this compound with different oxidation states.
Reduction: Reduced forms of the compound, potentially with altered magnetic and electronic properties.
Substitution: New coordination complexes with different ligands, which may exhibit unique chemical and physical properties.
科学研究应用
Iron triabietate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: this compound is investigated for its use in materials science, particularly in the development of new magnetic materials and coatings.
作用机制
Iron triabietate can be compared with other iron coordination complexes, such as:
Iron(III) acetylacetonate: Similar in its coordination environment but differs in ligand structure and reactivity.
Iron(III) chloride: A simpler iron salt with different solubility and reactivity properties.
Iron(III) citrate: Another coordination complex with distinct biological and chemical applications.
Uniqueness: this compound’s uniqueness lies in its combination of iron and abietate ligands, which impart specific properties such as solubility, stability, and reactivity. The natural origin of abietate also makes it an attractive compound for green chemistry applications.
相似化合物的比较
- Iron(III) acetylacetonate
- Iron(III) chloride
- Iron(III) citrate
- Iron(III) oxalate
- Iron(III) nitrate
属性
分子式 |
C60H87FeO6 |
|---|---|
分子量 |
960.2 g/mol |
IUPAC 名称 |
(1R,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) |
InChI |
InChI=1S/3C20H30O2.Fe/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17?,19+,20+;/m000./s1 |
InChI 键 |
OFFKQZOHDWKCMB-BUWVSPPGSA-K |
手性 SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Fe+3] |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


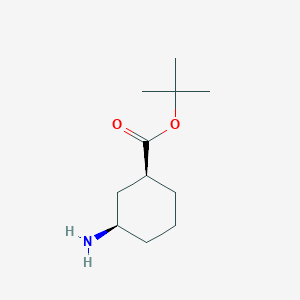
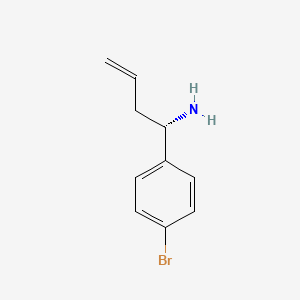
methanone](/img/structure/B12836707.png)
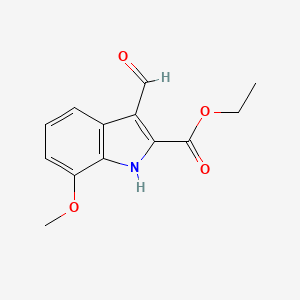

![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
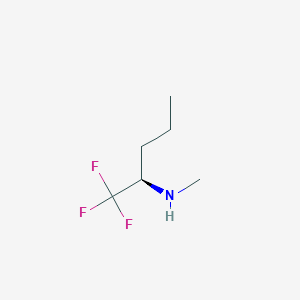
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
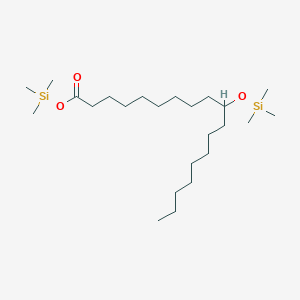
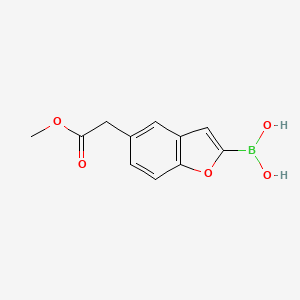
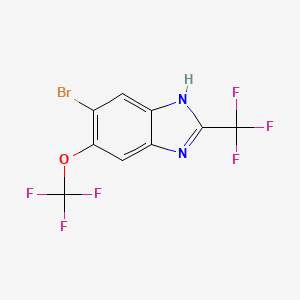
![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
